(1-(3,5-difluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone
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Description
(1-(3,5-difluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17F2N3O3S and its molecular weight is 405.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been associated with a wide range of therapeutic activities . These activities suggest that the compound may interact with various cellular targets, potentially disrupting processes related to DNA replication .
Mode of Action
It is suggested that the bioactive properties of thiadiazole derivatives are generally connected with their ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential anticancer and antimicrobial activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may interfere with pathways related to cell proliferation and survival.
Pharmacokinetics
The pharmacokinetic properties of similar 1,3,4-thiadiazole derivatives have been studied
Result of Action
Given the potential anticancer and antimicrobial activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may induce cell death or inhibit cell proliferation in certain types of cells.
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c20-14-9-13(10-15(21)11-14)12-24-16-5-1-2-6-17(16)28(26,27)18(22-24)19(25)23-7-3-4-8-23/h1-2,5-6,9-11H,3-4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBGNXCWGSTIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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